molecular formula C12H19N3O2 B2766044 ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate CAS No. 1448045-90-6

ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate

Cat. No.: B2766044
CAS No.: 1448045-90-6
M. Wt: 237.303
InChI Key: HJHNABCODPVICO-UHFFFAOYSA-N
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Description

Ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate typically involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained through crystallization or recrystallization techniques to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethyl carbamate group.

Scientific Research Applications

Ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate can be compared with other similar indazole derivatives, such as:

  • 1-methyl-1H-indazole-3-carboxylic acid
  • 1-methyl-1H-indazole-3-carboxamide
  • 1-methyl-1H-indazole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ethyl carbamate group and tetrahydroindazole core make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-3-17-12(16)13-8-10-9-6-4-5-7-11(9)15(2)14-10/h3-8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHNABCODPVICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NN(C2=C1CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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